
Dexmedetomidine
Übersicht
Beschreibung
Dexmedetomidin ist ein hochspezifischer Alpha-2-Adrenozeptor-Agonist, der vor allem wegen seiner sedativen und analgetischen Eigenschaften eingesetzt wird. Es wird häufig in klinischen Einrichtungen zur Sedierung während verschiedener Eingriffe und auf Intensivstationen verwendet. Dexmedetomidin ist bekannt für seine Fähigkeit, Sedierung ohne signifikante Atemdepression zu bewirken, was es zu einer wertvollen Alternative zu anderen Sedativa macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Dexmedetomidin wird aus 2,3-Dimethylphenylacetonitril durch eine Reihe chemischer Reaktionen synthetisiert. Die Synthese umfasst die folgenden Schritte:
Grignard-Reaktion: 2,3-Dimethylphenylacetonitril reagiert mit einem Grignard-Reagenz zu einem Zwischenprodukt.
Hydrolyse: Das Zwischenprodukt wird hydrolysiert, um 2,3-Dimethylphenylessigsäure zu ergeben.
Cyclisierung: Die Säure wird dann cyclisiert, um einen Imidazolring zu bilden, der zu Medetomidin führt.
Chirale Trennung: Medetomidin wird unter Verwendung von Weinsäure in seine Enantiomere getrennt, wobei das gewünschte Enantiomer Dexmedetomidin ist
Industrielle Produktionsmethoden
Die industrielle Produktion von Dexmedetomidin erfolgt in der Regel nach dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig als Dexmedetomidinhdydrochlorid für medizinische Zwecke formuliert .
Chemische Reaktionsanalyse
Arten von Reaktionen
Dexmedetomidin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Dexmedetomidin kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Imidazolringstruktur modifizieren.
Substitution: Substitutionsreaktionen können am aromatischen Ring oder am Imidazolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumdichromat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Dexmedetomidin, die unterschiedliche pharmakologische Eigenschaften haben können .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexmedetomidine is synthesized from 2,3-dimethylphenylacetonitrile through a series of chemical reactions. The synthesis involves the following steps:
Grignard Reaction: 2,3-dimethylphenylacetonitrile reacts with a Grignard reagent to form an intermediate.
Hydrolysis: The intermediate undergoes hydrolysis to yield 2,3-dimethylphenylacetic acid.
Cyclization: The acid is then cyclized to form an imidazole ring, resulting in medetomidine.
Chiral Resolution: Medetomidine is resolved into its enantiomers using tartaric acid, and the desired enantiomer is this compound
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated as this compound hydrochloride for medical use .
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reactions
Dexmedetomidine is synthesized via asymmetric Friedel-Crafts alkylation and subsequent resolution of its racemic mixture ( ):
Friedel-Crafts Alkylation
- Reactants : 1-(1-Chloroethyl)-2,3-dimethylbenzene and N-trimethylsilylimidazole (N-TSIM).
- Catalyst : Lewis acids (e.g., TiCl₄, AlCl₃) in CH₂Cl₂.
- Conditions : 0–10°C, 15–24 hours.
- Yield : 35–44% after resolution ( ).
Reaction Scheme :
Chiral Resolution
- Resolving Agent : (+)-Di-p-toluoyl-tartaric acid [(+)-DDTA].
- Solvent System : Isopropanol-water (1:1 v/v).
- Yield : 44% enantiomeric excess ( ).
Prodrug Modifications
This compound prodrugs were designed to enhance stability and reduce hemodynamic side effects ( ):
Functional Group Modifications
Prodrug Type | Functional Group | Metabolic Time (Plasma) | Molecular Efficiency (%) |
---|---|---|---|
Ester | Acetyl | 5–30 min | 98–107 |
Carbonate | Ethyl carbonate | 2–15 min | 102–109 |
Carbamate | Methyl carbamate | >15 min | 89–94 |
Phosphate | Phosphate ester | >1 hour | 76–82 |
- Key Reaction : Enzymatic hydrolysis (esterases, CYP2A6) releases active this compound ( ).
- Notable Prodrug : 2d (ethyl carbonate) exhibits rapid decomposition (2 min) and 107% molecular efficiency ( ).
Metabolic Pathways
This compound undergoes extensive hepatic biotransformation ( ):
Primary Metabolic Reactions
-
Glucuronidation :
- Enzyme : UGT2B10/UGT1A4.
- Metabolite : N-glucuronide (34% of urinary excretion).
-
Oxidation :
- Enzyme : CYP2A6 (major), CYP1A2/2E1/2D6 (minor).
- Metabolites : 3-Hydroxy-, 3-carboxy-, and N-methyl derivatives.
- Excretion :
Half-Life Data
Population | Distribution Half-Life | Terminal Half-Life |
---|---|---|
Healthy Adults | 6 min | 2.1–3.1 hours |
ICU Patients | Variable | 2.2–3.7 hours |
pH-Dependent Hydrolysis
- Optimal Stability : pH 4.5–7.0 ( ).
- Degradation Products : Imidazole ring oxidation products (e.g., 3-carboxy-N-methyl this compound) under alkaline conditions ( ).
Thermal Stability
- Melting Point : 156.5–157.5°C (hydrochloride salt) ( ).
- Storage : Stable at 25°C in aqueous solution for 24 hours ( ).
Salt Formation
This compound hydrochloride (C₁₃H₁₆N₂·HCl) is the primary pharmaceutical form:
- Synthesis : Salification with HCl in ethanol/THF ( ).
- Yield : 91.5% after recrystallization ( ).
- Properties :
Reactivity with Biomolecules
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Dexmedetomidine acts primarily through the activation of alpha-2 adrenergic receptors in the central nervous system, leading to decreased norepinephrine release. This mechanism results in sedation, analgesia, and anxiolysis while preserving respiratory function, making it an attractive option for various clinical settings .
Sedation in Intensive Care Units (ICUs)
- Use Case : this compound is utilized for sedation in mechanically ventilated patients and those undergoing complex surgical procedures.
- Benefits :
Perioperative Use
- Use Case : Administered as a premedication agent to reduce anxiety and provide sedation during surgical procedures.
- Benefits :
Analgesic Properties
- Use Case : Employed as an analgesic adjunct in various surgical settings, particularly where opioid-sparing strategies are desired.
- Benefits :
Pediatric Applications
- Use Case : Used for sedation and premedication in pediatric patients undergoing invasive procedures.
- Benefits :
Case Study 1: this compound in Awake Craniotomy
In a study involving patients undergoing awake craniotomy for seizure resection, this compound was administered as the sole sedative agent. The results indicated satisfactory sedation levels while maintaining patient responsiveness needed for intraoperative assessments .
Case Study 2: ICU Sedation Protocol
A retrospective analysis of ICU patients revealed that those sedated with this compound had shorter ICU stays and lower rates of delirium compared to those receiving traditional sedatives like propofol or benzodiazepines. This highlights its efficacy in critically ill populations .
Data Summary
Wirkmechanismus
Dexmedetomidine exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to inhibition of norepinephrine release, resulting in sedation, analgesia, and anxiolysis. The primary molecular targets are the alpha-2 receptors located in the locus coeruleus, which play a crucial role in regulating sleep and arousal .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clonidin: Ein weiterer Alpha-2-Adrenozeptor-Agonist, der bei Bluthochdruck und Sedierung eingesetzt wird.
Tizanidin: Wird als Muskelrelaxans verwendet und hat ähnliche sedative Eigenschaften.
Einzigartigkeit von Dexmedetomidin
Dexmedetomidin ist aufgrund seiner hohen Selektivität für Alpha-2-Adrenozeptoren einzigartig, was zu einer minimalen Atemdepression im Vergleich zu anderen Sedativa führt. Seine Fähigkeit, eine Sedierung zu bewirken, die dem natürlichen Schlaf ähnelt, zusammen mit seinen analgetischen und anxiolytischen Eigenschaften, machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen .
Biologische Aktivität
Dexmedetomidine (DEX) is a highly selective α2-adrenergic receptor agonist that has gained prominence in clinical settings for its sedative and analgesic properties. Its biological activity extends beyond sedation, influencing various physiological and biochemical pathways. This article explores the mechanisms, effects, and clinical implications of this compound, supported by research findings and case studies.
This compound primarily exerts its effects through the activation of α2-adrenergic receptors, which are G protein-coupled receptors located in the central nervous system (CNS) and peripheral tissues. The activation of these receptors leads to several downstream effects:
- Inhibition of Norepinephrine Release : DEX reduces catecholamine release from nerve endings, thereby dampening sympathetic nervous system activity. This mechanism is crucial in its ability to provide sedation without significant respiratory depression .
- Neuroprotective Effects : Research indicates that DEX can mitigate neuronal damage by inhibiting excitatory neurotransmitter release, such as glutamate. It enhances the expression of excitatory amino acid transporters, which helps in reducing excitotoxicity during ischemic events .
- Anti-inflammatory Properties : DEX has been shown to reduce inflammation by modulating microglial activation and decreasing the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like sepsis and neuropathic pain .
Biological Effects
The biological effects of this compound encompass a wide range of physiological responses:
- Sedation and Analgesia : DEX is widely used for sedation in intensive care settings due to its ability to provide analgesia while maintaining patient arousability. It has been shown to reduce opioid requirements in postoperative settings .
- Cardiovascular Stability : Unlike other sedatives, DEX tends to preserve hemodynamic stability. Studies have reported a decreased incidence of adverse cardiovascular events when administered perioperatively at low doses .
- Neuroprotective Role : In animal models, DEX administration has been associated with reduced neuronal apoptosis and improved outcomes following ischemic injuries. It modulates pathways involved in cell survival, including the PI3K-Akt pathway, which inhibits apoptosis through upregulation of anti-apoptotic proteins .
Case Studies and Clinical Applications
Several clinical studies have highlighted the efficacy of this compound in various medical scenarios:
- Postoperative Pain Management :
- Neuropathic Pain Relief :
- Sepsis Management :
Summary of Research Findings
Eigenschaften
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873388 | |
Record name | Dexmedetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, 1.74e-01 g/L | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate. | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
113775-47-6 | |
Record name | Dexmedetomidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113775-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmedetomidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmedetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXMEDETOMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.